Methyl 2-(benzylamino)benzoate
Overview
Description
“Methyl 2-(benzylamino)benzoate” is a chemical compound with the linear formula C15H15NO2 . It has a molecular weight of 241.292 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
“Methyl 2-(benzylamino)benzoate” has a molecular weight of 241.28500 and a density of 1.162g/cm3 . It has a boiling point of 362.8ºC at 760mmHg .Scientific Research Applications
Herbicidal Applications
Methyl 2-(benzylamino)benzoate derivatives, such as ZJ0273, have been synthesized and employed as herbicidal ingredients. These compounds demonstrate broad-spectrum weed control in agricultural settings like oilseed rape cultivation in China. Research on labeled versions of these compounds, using tritium and carbon-14, contributes to understanding their metabolism, mode of action, environmental behavior, and fate, thus aiding in the effective and safe application of these herbicides (Yang, Ye, & Lu, 2008).
Synthetic Versatility in Organic Chemistry
The compound Methyl 2-formyl benzoate, closely related to Methyl 2-(benzylamino)benzoate, is recognized for its versatility in organic synthesis. It serves as a bioactive precursor in the synthesis of various compounds exhibiting pharmacological activities, such as antifungal, anticancer, and antiviral properties. This highlights its significance as a key structure and precursor in the development of new bioactive molecules, useful in pharmaceutical applications (Farooq & Ngaini, 2019).
Crystal Engineering and Phase Transition Studies
In another study, Methyl 2-(carbazol-9-yl)benzoate, a variant of Methyl 2-(benzylamino)benzoate, was observed to undergo a phase transition under high pressure. This compound is unique for crystallizing with eight molecules in the crystallographic asymmetric unit. The study of such phase transitions can contribute to the field of crystal engineering and provide insights into molecular packing and stability under different conditions (Johnstone et al., 2010).
Studies in Green Chemistry
The compound has also been investigated in the context of green chemistry. For instance, studies on the hydrolysis and saponification of methyl benzoates, including methyl 2-(benzylamino)benzoate, offer insights into environmentally friendly, solvent-free procedures for chemical transformations. Such studies are pivotal in developing sustainable and efficient chemical processes (Alemán, Boix, & Poliakoff, 1999).
Synthesis of Polyfunctional Heterocyclic Systems
Methyl 2-(benzylamino)benzoate derivatives have been used as reagents for the preparation of polyfunctional heterocyclic systems. These compounds are crucial in the synthesis of various heterocyclic structures like pyrroles, pyrimidines, and isoxazoles, which have extensive applications in medicinal chemistry and drug development (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(benzylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCJBJQLNOUGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290831 | |
Record name | methyl 2-(benzylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzylamino)benzoate | |
CAS RN |
55369-69-2 | |
Record name | NSC71377 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(benzylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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